1,3-Didodecylurea
Description
1,3-Didodecylurea (DDDU, CAS 3542-20-9) is a synthetic urea derivative with two linear dodecyl (C12) chains attached to the nitrogen atoms of the urea core. Its molecular formula is C25H52N2O, and it has a molecular weight of 396.70 g/mol . DDDU is notable for its amphiphilic properties, combining hydrophilic urea groups with lipophilic alkyl chains. This structure enables interactions with both polar and nonpolar environments, making it relevant in pharmaceutical and materials science research.
A key application of DDDU is as a transdermal permeation enhancer. Studies demonstrate that DDDU, when formulated with propylene glycol, significantly enhances the skin absorption of drugs like 5-fluorouracil (5-FU) by disrupting the lipid matrix of the stratum corneum . Its efficacy is attributed to its ability to modify skin permeability through lipid fluidization and protein interactions .
Properties
CAS No. |
3542-20-9 |
|---|---|
Molecular Formula |
C25H52N2O |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
1,3-didodecylurea |
InChI |
InChI=1S/C25H52N2O/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,26,27,28) |
InChI Key |
YLOGJPLTYYDQCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)NCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following compounds are compared based on molecular structure , physicochemical properties , and functional performance :
Key Compounds for Comparison
1,3-Didodecylurea (DDDU)
1-Dodecylurea (DDU)
1,3-Diphenylurea (DPU)
1,3-Dicyclohexylurea
Cycluron (3-Cyclooctyl-1,1-dimethylurea)
Comparative Data Table
Structural and Functional Analysis
Alkyl Chain Length and Lipophilicity
- DDDU vs. DDU : DDDU’s dual dodecyl chains confer higher lipophilicity (Log P > 10 estimated) compared to DDU (single chain). This enhances DDDU’s capacity to intercalate into lipid bilayers, making it more effective in disrupting skin barrier function .
- DPU : Aromatic phenyl groups reduce flexibility and lipid interaction, resulting in lower enhancer efficacy despite similar urea core .
Cyclic vs. Linear Substituents
- 1,3-Dicyclohexylurea (cyclohexyl groups) and Cycluron (cyclooctyl + methyl groups) exhibit steric hindrance, limiting their utility in permeation enhancement. However, their rigid structures make them suitable for enzyme inhibition or agrochemical applications .
Vehicle Dependency
- PG likely solubilizes the urea analogues and synergizes with their lipid-disrupting action .
Transdermal Drug Delivery
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